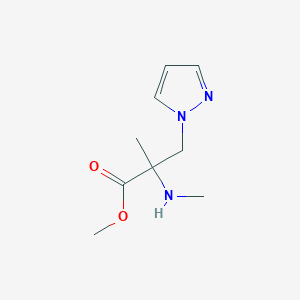
Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate is an organic compound that features a pyrazole ring, a methylamino group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a ketone or aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the pyrazole ring.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the methylamino group can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)butanoate
- Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)pentanoate
- Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
Uniqueness
Methyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the ester group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-(methylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C9H15N3O2/c1-9(10-2,8(13)14-3)7-12-6-4-5-11-12/h4-6,10H,7H2,1-3H3 |
Clave InChI |
QKGGLYYYGYJZDE-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CC=N1)(C(=O)OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


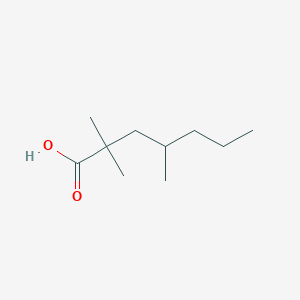
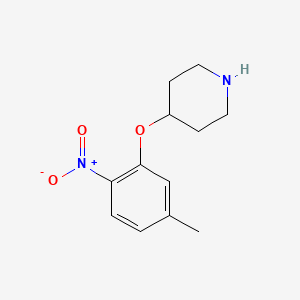
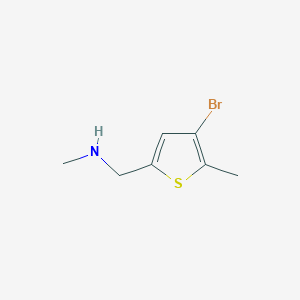
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)
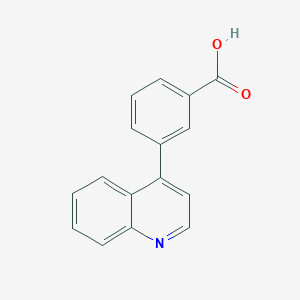
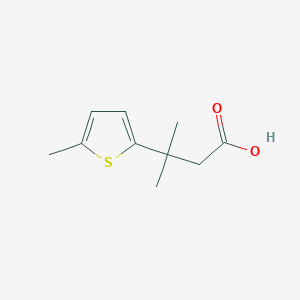
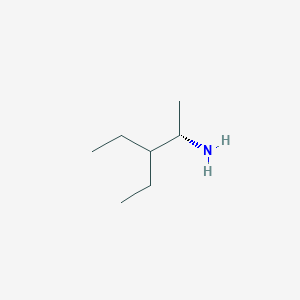
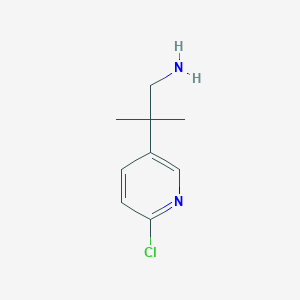
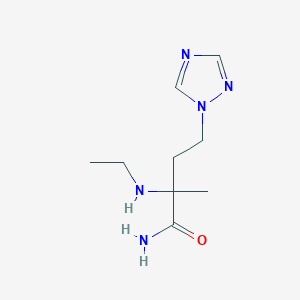
![tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)
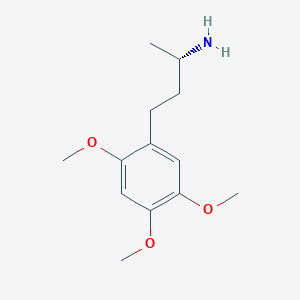

![9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B13541222.png)
![2-(3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13541224.png)
